4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound that features a benzo[b]thiophene moiety, a pyridine ring, and a piperazine core
Mechanism of Action
Target of Action
The compound “4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one” contains a benzo[b]thiophene moiety, which is found in various bioactive molecules and is known to interact with different biological targets . .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. Benzo[b]thiophene derivatives have been involved in various biochemical pathways, but without specific information, it’s difficult to determine the exact pathways affected by "4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the Friedel-Crafts acylation of benzo[b]thiophene with an appropriate acyl chloride, followed by cyclization and functional group modifications . The piperazine ring is then introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the benzo[b]thiophene moiety.
2-(Benzo[b]thiophen-2-yl)pyridine: Contains the benzo[b]thiophene and pyridine rings but lacks the piperazine core.
Benzo[4,5]thieno[2,3-b]pyridine: Another related compound with a different arrangement of the thiophene and pyridine rings.
Uniqueness
4-(1-benzothiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one is unique due to its combination of the benzo[b]thiophene, pyridine, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-(1-benzothiophene-2-carbonyl)-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-17-12-20(9-10-21(17)16-7-3-4-8-19-16)18(23)15-11-13-5-1-2-6-14(13)24-15/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIAUCBEDPNSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=CC=CC=C3S2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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